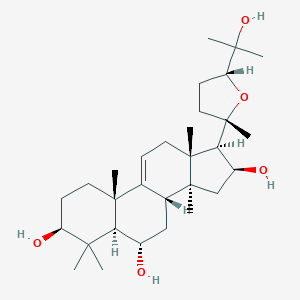
1-(2-氨基苯基)乙醇
概述
描述
Synthesis Analysis
The synthesis of 1-(2-Aminophenyl)ethanol and related compounds has been explored through various methodologies. For instance, Zhang Wei-xing et al. (2013) developed a new synthesis process for 2-(4-aminophenyl) ethanol, achieving a high yield and purity, demonstrating the potential for industrial application (Zhang Wei-xing, 2013). Similarly, J. L. Schwarz et al. (2020) reported the synthesis of protected 1,2-amino alcohols using a Cr/photoredox dual catalytic system, indicating a broadened scope for the synthesis of 1,2-amino alcohols (Schwarz, 2020).
Molecular Structure Analysis
The molecular structure of 1-(2-Aminophenyl)ethanol derivatives has been elucidated through X-ray crystallography and other analytical techniques. M. Percino et al. (2008) and (2015) have provided insights into the structure of 1-phenyl-2-(α-pyridyl)ethanol derivatives, revealing the formation of intermolecular hydrogen bonds that contribute to the stability of these compounds (Percino, 2008), (Percino, 2015).
Chemical Reactions and Properties
The versatility of 1-(2-Aminophenyl)ethanol in chemical reactions is notable, with its ability to undergo esterification, nitrification, hydrolysis, and reduction, as demonstrated by Zhang Wei-xing et al. (Zhang Wei-xing, 2013). Moreover, the compound's engagement in the Knoevenagel condensation reaction and its role in the synthesis of beta-adrenergic blocking agents highlight its chemical reactivity and applicability in medicinal chemistry (M. Large & L. H. Smith, 1980).
Physical Properties Analysis
The physical properties of 1-(2-Aminophenyl)ethanol, such as melting point and solubility, are crucial for its application in synthesis processes. These properties are often determined through analytical methods, including melting point determination and GC-MS analysis, as applied in the studies by Zhang Wei-xing et al. for the characterization of 2-(4-aminophenyl) ethanol (Zhang Wei-xing, 2013).
Chemical Properties Analysis
The chemical properties of 1-(2-Aminophenyl)ethanol, such as reactivity towards various reagents and its behavior in chemical transformations, are foundational to its utility in synthetic chemistry. The work by J. L. Schwarz et al. showcases the compound's participation in novel reactions facilitated by dual catalytic systems, expanding the possibilities for its application in organic synthesis (Schwarz, 2020).
科学研究应用
合成工艺及在药物开发中的应用:
- 张维兴(2013)探索了一种新的 2-(4-氨基苯基)乙醇合成工艺,该乙醇是心血管药物中的关键中间体,实现了高收率和高纯度。本研究突出了该工艺的工业应用价值 (张维兴,2013).
- Schul’tsev 和 Panarin(2010)研究了 1-(4-氨基苯基)乙醇的热酸催化液相脱水,发现不同的催化剂会导致不同的产物,包括 1-氨基-4-乙苯和 4-氨基苯乙烯,这些产物在化学合成中很有价值 (Schul’tsev & Panarin, 2010).
药理学研究:
- Lands、Ludueña 和 Buzzo(1967)对 1-(3,4-二羟基苯基)-2-氨基乙醇的结构修饰进行了一项研究,揭示了 β 受体类型的见解,这对于心脏、脂肪组织和细支气管的药物开发很有用 (Lands, Ludueña & Buzzo, 1967).
- Large 和 Smith(1980)合成了 1-苯基-2-[[(取代酰胺)烷基]氨基]乙醇的衍生物,显示了它们的效力和 β1 心脏选择性,有助于理解 β-肾上腺素能阻滞剂 (Large & Smith, 1980).
化学转化和衍生物合成:
- Cohen 和 Sisti(1964)证明了 1-(2-氨基苯基)-1-(取代芳基)乙醇的衍生物会发生分子重排和分子内重氮偶联,表明在合成有机化学中具有潜力 (Cohen & Sisti, 1964).
- Kametani 等人(1970)关于合成去甲肾上腺素衍生物及其在异喹啉合成中的应用的研究展示了此类化合物在杂环化合物合成中的多功能性 (Kametani 等人,1970).
安全和危害
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area .
未来方向
Quinoxalines, a class of N-heterocyclic compounds to which “1-(2-Aminophenyl)ethanol” belongs, have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
属性
IUPAC Name |
1-(2-aminophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIYLDMSLIXZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909373 | |
| Record name | 1-(2-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)ethanol | |
CAS RN |
941706-81-6, 10517-50-7 | |
| Record name | (-)-2-Amino-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941706-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10517-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010517507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the enzymatic kinetic resolution method described in the paper for obtaining 1-(2-Aminophenyl)ethanol?
A1: The paper [] details an efficient method for producing enantiomerically pure (R)- and (S)-1-(2-Aminophenyl)ethanol. This is achieved through the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using Candida antarctica lipase B (CAL-B). This enzymatic process exhibits excellent enantioselectivity (E > 200), allowing for the isolation of both enantiomers in high optical purity. This is significant because having access to pure enantiomers is often crucial in organic synthesis, particularly for pharmaceuticals where different enantiomers can have distinct biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)
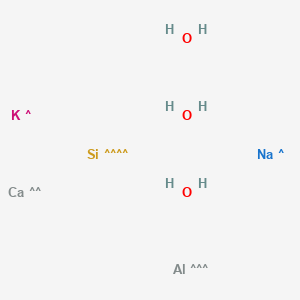

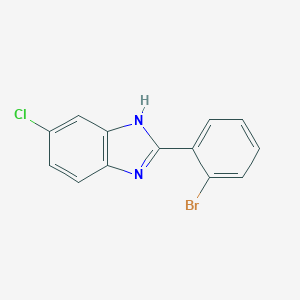


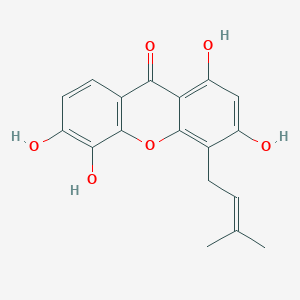
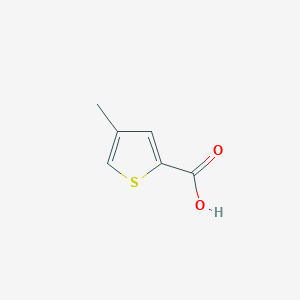

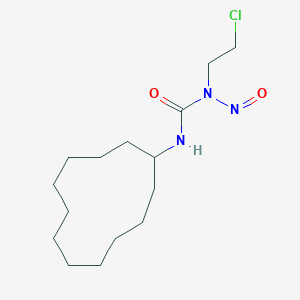

![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)
